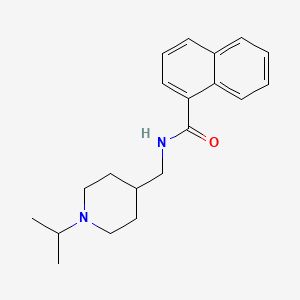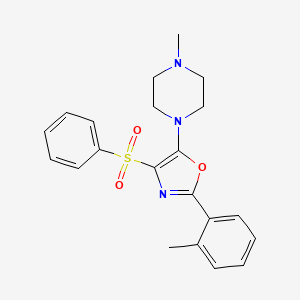![molecular formula C24H20O5 B2691103 3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 610751-59-2](/img/structure/B2691103.png)
3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one” belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom (1-benzopyran-2-one).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, with methoxyphenyl groups attached at the 3 and 7 positions . The methoxy groups could potentially influence the compound’s reactivity and biological activity.Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Tectorigenin monohydrate , an isoflavone from Belamcanda chinensis, structurally similar to the compound , has been identified for its antimicrobiotic and anti-inflammatory effects. The structure facilitates inter- and intramolecular hydrogen bonding, indicative of its potential biological activity (Liu, Ma, Gao, & Wu, 2008).
Catalytic Properties in Organic Synthesis
The synthesis of novel polystyrene-supported catalysts and their application in Michael addition for synthesizing Warfarin and its analogues underscore the versatility of chromen-4-one derivatives in organic synthesis. These catalysts enable high conversion yields, showcasing the chemical's utility in facilitating environmentally friendly reactions (Alonzi et al., 2014).
Phototransformation Studies
Phototransformation of 3-alkoxychromenones has been explored, highlighting regioselective photocyclisation and dealkoxylation processes. This study provides insights into the behavior of chromen-4-one derivatives under UV light, revealing potential for creating compounds with unique tetracyclic scaffolds and exploring directive influences in free radical aromatic substitutions (Khanna, Dalal, Kumar, & Kamboj, 2015).
Synthesis and Antibacterial Activity
Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have been synthesized, showing significant antibacterial and antifungal activity. This research underscores the potential of chromen-4-one derivatives in developing new antimicrobial agents, supported by docking studies to predict interaction with target proteins (Mandala et al., 2013).
Organic Synthesis and Medicinal Chemistry
The synthesis of (±)-4-Prenylpterocarpin through coupling reactions involving chromene derivatives highlights their utility in organic synthesis, particularly in creating compounds with potential medicinal properties (Coelho, Vasconcellos, Simas, Rabi, & Costa, 1992).
Antibacterial Effects of New Derivatives
Research on synthesized derivatives of 4-hydroxy-chromen-2-one reveals high levels of antibacterial activity, emphasizing the role of structural modifications in enhancing microbial inhibition. This study further validates the significance of chromen-4-one derivatives in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-20-23(13-18)29-15-21(24(20)25)19-8-3-4-9-22(19)27-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDJKVWBPWQRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691021.png)
![Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2691022.png)

![N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2691025.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetyl]-1-hydrazinecarboxamide](/img/structure/B2691026.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2691027.png)
![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2691029.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691033.png)

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2691036.png)
![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)
